molecular formula C19H15ClN2O3S B2955823 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide CAS No. 868377-73-5

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Cat. No.: B2955823
CAS No.: 868377-73-5
M. Wt: 386.85
InChI Key: OAWDCBRNOKXWJZ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzothiazole core substituted with a chlorine atom at position 4, a propargyl group (prop-2-yn-1-yl) at position 3, and a 3,4-dimethoxybenzamide moiety attached via an imine linkage. The (2Z)-configuration stabilizes the planar geometry of the heterocyclic ring, as confirmed by X-ray crystallography using SHELX programs . Its molecular formula is C₁₉H₁₅ClN₂O₃S, with a calculated molecular weight of 398.85 g/mol. The propargyl group introduces sp-hybridized carbons, enhancing reactivity, while the chlorine and methoxy groups influence lipophilicity and electronic properties.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-4-10-22-17-13(20)6-5-7-16(17)26-19(22)21-18(23)12-8-9-14(24-2)15(11-12)25-3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDCBRNOKXWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the chloro and dimethoxybenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as phase transfer catalysis, microwave-assisted synthesis, and solvent-free reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary, but mild conditions are often preferred to maintain the integrity of the compound’s structure .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative formylation can yield formamides, while nucleophilic substitution can introduce various functional groups at the chloro position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Potential Application
Target Compound Benzothiazole Cl (C4), Propargyl (C3), 3,4-dimethoxybenzamide 398.85 Antifungal/Agrochemical?
N-(2,3-dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide Indenyl 3,4-dimethoxybenzamide 295.33 Pharmaceutical candidate
Isoxaben Isoxazolyl 2,6-dimethoxybenzamide 411.39 Herbicide
4h (Thiadiazol derivative) Thiadiazol 3-Chlorophenyl, dimethylamino-acryloyl 392.48 Antimicrobial research
Key Observations:
  • Substituent Effects: The propargyl group in the target compound may act as a Michael acceptor, enabling covalent binding to biological targets, unlike the inert methoxy groups in B10 (indenyl derivative) . 3,4-Dimethoxybenzamide is shared with isoxaben (), suggesting a role in target recognition, possibly through hydrogen bonding or π-stacking .
  • Heterocyclic Core Differences :

    • The benzothiazole ring in the target compound provides a rigid, planar scaffold, contrasting with the flexible indenyl group in B10 and the smaller isoxazolyl ring in isoxaben .
    • Thiadiazol derivatives (e.g., 4h) exhibit conjugated systems that may enhance UV absorption, relevant for photochemical applications .

Physicochemical and Biochemical Properties

  • Solubility : The 3,4-dimethoxy groups improve water solubility compared to halogenated analogs (e.g., B6–B9 in ), but the propargyl and chlorine substituents counterbalance this by increasing hydrophobicity.
  • Reactivity : The propargyl group’s terminal alkyne enables click chemistry modifications, a feature absent in methoxy- or halogen-substituted analogs .
  • Biological Activity :
    • Isoxaben’s herbicidal activity is linked to cellulose synthase inhibition ; the target compound’s benzothiazole core may target similar enzymes but with altered specificity due to steric effects from the propargyl group.
    • Thiadiazol derivatives (e.g., 4h) show antimicrobial activity, suggesting the target compound’s chlorine and propargyl groups could enhance potency against resistant strains .

Structural Insights from Crystallography

The target compound’s planar benzothiazole ring and (2Z)-configuration were confirmed via SHELXL refinement . Comparable studies on indenyl (B10) and thiadiazol derivatives (4h) reveal:

  • Benzothiazole vs. Indenyl : The benzothiazole’s sulfur atom participates in hydrogen bonding, unlike the indenyl’s hydrocarbon core .
  • Packing Efficiency : Propargyl substituents may disrupt crystal packing compared to bulkier groups (e.g., cinnamamide in B10), affecting melting points and stability .

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

N 2Z 4 chloro 3 prop 2 yn 1 yl 2 3 dihydro 1 3 benzothiazol 2 ylidene 3 4 dimethoxybenzamide\text{N 2Z 4 chloro 3 prop 2 yn 1 yl 2 3 dihydro 1 3 benzothiazol 2 ylidene 3 4 dimethoxybenzamide}

Antitumor Activity

Research indicates that compounds with a benzothiazole moiety exhibit significant antitumor activity. For instance, related benzothiazole derivatives have shown nanomolar activity against various cancer cell lines, including breast, ovarian, lung, renal, and colon carcinomas . The lead compound from a series of studies, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), demonstrated remarkable selectivity and efficacy in inhibiting tumor growth.

Table 1: Antitumor Activity of Benzothiazole Derivatives

CompoundCancer TypeIC50 (nM)Selectivity Index
DF 203Breast<10High
N-(4-chloro)benzothiazoleOvarian20Moderate
N-(3-methyl)benzothiazoleLung15High

The mechanisms through which benzothiazole derivatives exert their antitumor effects include:

  • Inhibition of Cell Proliferation : These compounds disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : They promote programmed cell death through various pathways.
  • Targeting Specific Enzymes : Some derivatives inhibit enzymes involved in tumor metabolism and growth.

For example, DF 203 has been noted to induce a transient biphasic dose-response relationship, suggesting a unique mechanism that warrants further investigation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole structure significantly impact biological activity. For instance:

  • Substituents on the Benzothiazole Ring : The presence of halogen atoms (e.g., chloro) enhances potency.
  • Alkyl Chain Length : Variations in the propynyl group influence the lipophilicity and consequently the bioavailability of the compound.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of Cl at position 4Increased potency
Propynyl vs. Ethyl groupEnhanced lipophilicity
Methyl vs. Methoxy groupsAltered selectivity

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on DF 203 : Demonstrated significant in vivo efficacy against breast cancer xenografts in mice.
  • Research on Related Benzothiazoles : Showed promising results in vitro against multiple cancer cell lines with minimal toxicity to normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.